![molecular formula C18H14ClNO3 B6513038 5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide CAS No. 879574-80-8](/img/structure/B6513038.png)
5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide
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Overview
Description
Scientific Research Applications
Potential Drug Candidate for Neurodegenerative Disorders
The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating that it may be a potential drug candidate for treating neurodegenerative disorders .
Oral Bioavailability
The compound has good oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD), which were predicted using computational tools . This suggests that the compound absorbs well from the oral route and remains stable at ambient temperature and physiological pH .
Stability Under Various Conditions
The compound remains stable under various photolytic and pH stress conditions. However, it exhibits degradation under oxidative and thermal stress . This stability makes it a good candidate for further research and potential applications.
Corrosion Inhibition
The compound has been studied for its corrosion inhibition properties on 6061 Al alloy in 0.05 M HCl . The study found that higher concentration and temperature improve the efficiency of the inhibitor .
Quantum Chemical Studies
Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (µ) and Mulliken charges have been calculated for this compound . These parameters can provide valuable insights into the compound’s properties and potential applications.
Environmental Impact
While not directly related to “5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide”, studies have been conducted on the environmental impact of similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) . These studies can provide valuable insights into the potential environmental impact and safety of related compounds.
Safety and Hazards
Future Directions
The future directions for the study of “5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Mechanism of Action
Target of Action
The primary target of 5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in damaged tissues within the body.
Pharmacokinetics
It’s suggested that the compound absorbs well from the oral route and remains stable at ambient temperature and physiological ph . The compound’s lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .
Result of Action
The observed remarkable dose-dependent anti-acetylcholinesterase activity indicates that the compound may be a drug candidate for treating neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound remained stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress
properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-13-6-8-15(9-7-13)22-12-16-10-11-17(23-16)18(21)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKLZWMOMMMCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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